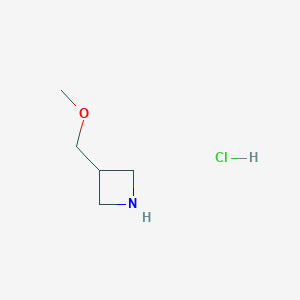

3-(Methoxymethyl)azetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methoxymethyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXSXGZXOLBWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660894 | |

| Record name | 3-(Methoxymethyl)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942308-06-7 | |

| Record name | Azetidine, 3-(methoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942308-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxymethyl)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxymethyl)azetidine Hydrochloride: A Privileged Scaffold for Modern Drug Discovery

This guide provides an in-depth analysis of 3-(Methoxymethyl)azetidine hydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its utility, its reactivity, and its practical application in the synthesis of complex therapeutic agents. The narrative is structured to provide not just data, but actionable insights grounded in established chemical principles.

The Strategic Value of the Azetidine Scaffold

In the landscape of medicinal chemistry, the quest for novel chemical space that imparts favorable pharmacological properties is relentless. Saturated heterocycles are mainstays in this endeavor, and among them, the four-membered azetidine ring has emerged as a "privileged scaffold."[1] Unlike its more strained three-membered aziridine cousin, the azetidine ring offers a superior balance of stability and conformational rigidity.[2] This rigidity is a critical asset in drug design; by limiting the conformational flexibility of a molecule, we can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

This compound is a functionalized derivative that offers several strategic advantages. The hydrochloride salt form enhances its solubility in aqueous media and improves its shelf-life and handling characteristics compared to the more volatile free base.[3][4] The 3-(methoxymethyl) substituent introduces a polar, non-ionizable group that can act as a hydrogen bond acceptor, potentially improving pharmacokinetic properties and target engagement. Its presence provides a specific vector for exploring the steric and electronic requirements of a binding pocket.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 942308-06-7 | [5][6] |

| Molecular Formula | C₅H₁₂ClNO | [3][6][7] |

| Molecular Weight | 137.61 g/mol | [5][6][7] |

| Appearance | Varies; may be a liquid, sticky oil, or semi-solid, often pale-yellow to yellow-brown. | [3][8] |

| Solubility | The hydrochloride salt form suggests enhanced solubility in water and polar protic solvents. | [3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [5][8] |

Structural Elucidation through Spectroscopy

The identity and purity of this compound are unequivocally established through spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for structural confirmation. The expected spectrum in a solvent like D₂O would exhibit characteristic signals:

-

Azetidine Ring Protons: A complex multiplet pattern for the CH proton at the 3-position and the two sets of CH₂ protons at the 2- and 4-positions. These protons are diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling.

-

Methoxymethyl Protons: A singlet for the methoxy (-OCH₃) group, typically around 3.3 ppm, and a doublet for the methylene (-CH₂O-) group, coupled to the C3 proton of the ring.

-

N-H Protons: In the hydrochloride salt, the two protons on the nitrogen will be present and may be broadened or exchange with the solvent.

A reference ¹H NMR spectrum is available, which can be used for direct comparison.[9]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode would show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to the C₅H₁₁NO formula (exact mass: 101.08).

-

Infrared (IR) Spectroscopy: Key vibrational modes would include C-H stretching, a prominent C-O ether stretch, and broad N-H stretching bands characteristic of a secondary ammonium salt.

Synthesis, Reactivity, and Handling

Conceptual Synthetic Pathways

While numerous methods exist for the synthesis of the azetidine core, a common strategy involves the intramolecular cyclization of a γ-amino alcohol or a related precursor.[10][11] A plausible, generalized approach to 3-(Methoxymethyl)azetidine would involve:

-

Precursor Synthesis: Starting from a suitable three-carbon unit with protected functional groups.

-

Cyclization: An intramolecular nucleophilic substitution reaction to form the four-membered ring. This is often the most challenging step due to the ring strain.

-

Deprotection and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid to yield the final product.

The diagram below illustrates a conceptual workflow for azetidine synthesis.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CAS 942308-06-7: Azetidine, 3-(methoxymethyl)-, hydrochlor… [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lookchem.com [lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 942308-06-7 [sigmaaldrich.com]

- 9. This compound(942308-06-7) 1H NMR spectrum [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of Azetidines [manu56.magtech.com.cn]

A Comprehensive Technical Guide to the Structural Elucidation of 3-(Methoxymethyl)azetidine Hydrochloride

Foreword

In the landscape of modern drug discovery and development, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to bioactive molecules. The compound 3-(methoxymethyl)azetidine hydrochloride serves as a key building block in this arena.[1] Its precise structural characterization is not merely an academic exercise but a foundational pillar upon which all subsequent research, process development, and regulatory filings are built. This guide eschews a rigid, templated approach, instead offering an in-depth, logic-driven narrative on the definitive structural elucidation of this compound. We will explore the "why" behind each analytical choice, presenting a self-validating workflow that ensures the highest degree of scientific integrity and confidence in the final structural assignment.

The Strategic Imperative: An Integrated Analytical Approach

Figure 1: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful and definitive technique for determining the structure of organic molecules in solution. For this compound, a suite of NMR experiments is required to piece together the complete atomic connectivity.

Expertise & Experience: The Critical Choice of Solvent

The hydrochloride salt form dictates the choice of NMR solvent. While CDCl₃ is a common choice, the salt's polarity and the presence of an exchangeable ammonium proton make a protic solvent like Deuterium Oxide (D₂O) or deuterated methanol (CD₃OD) far more appropriate. In D₂O, the acidic N-H₂⁺ protons will exchange with deuterium, causing their signal to disappear from the ¹H spectrum. This phenomenon is not a nuisance; it is a key diagnostic feature confirming the presence of the ammonium salt.

¹H NMR: Deciphering the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in 0.6-0.7 mL of Deuterium Oxide (D₂O).

-

Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer. Higher fields provide better signal dispersion, which is critical for resolving complex multiplets.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Scans: 16 (adjust based on concentration)

-

Relaxation Delay (d1): 2 seconds

-

Pulse Program: Standard 30° or 45° pulse

-

Data Presentation: Predicted ¹H NMR Data (400 MHz, D₂O)

| Assignment | Expected δ (ppm) | Multiplicity | Integration | Causality and Field Insights |

| Azetidine CH₂ (C2, C4) | ~4.0 - 4.2 | Multiplet | 4H | These protons are adjacent to the electron-withdrawing ammonium nitrogen, shifting them significantly downfield. They are diastereotopic and couple with each other and the C3 proton, resulting in a complex multiplet. |

| -CH₂-O- | ~3.7 | Doublet | 2H | These protons are shifted downfield by the adjacent oxygen. They are coupled to the single proton on C3, resulting in a doublet. |

| -O-CH₃ | ~3.4 | Singlet | 3H | The methoxy group protons are shielded and have no adjacent protons, appearing as a clean singlet. This is a key signature peak. |

| Azetidine CH (C3) | ~3.1 - 3.3 | Multiplet | 1H | This methine proton is coupled to the four azetidine protons and the two -CH₂-O- protons, leading to a complex multiplet. |

| N-H₂⁺ | Not Observed | - | - | In D₂O, these acidic protons rapidly exchange with deuterium and their signal is absent from the spectrum, confirming the salt form. |

¹³C NMR and DEPT-135: Assembling the Carbon Framework

While ¹³C NMR reveals the number of unique carbon environments, the DEPT-135 experiment is essential for a self-validating assignment. It differentiates carbon types based on the number of attached protons, with CH/CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks.

Experimental Protocol: ¹³C NMR & DEPT-135

-

Sample Preparation: The same sample used for ¹H NMR is used.

-

Instrumentation: Same spectrometer as ¹H NMR.

-

Acquisition Parameters:

-

¹³C: Standard proton-decoupled pulse program.

-

DEPT-135: Standard DEPT-135 pulse program.

-

Data Presentation: Predicted ¹³C NMR & DEPT-135 Data (100 MHz, D₂O)

| Assignment | Expected δ (ppm) | DEPT-135 Phase | Causality and Field Insights |

| -CH₂-O- | ~72 | Negative | This methylene carbon is directly attached to oxygen, causing a strong downfield shift. |

| -O-CH₃ | ~59 | Positive | The methoxy carbon is a classic signature, appearing in a predictable region. |

| Azetidine CH₂ (C2, C4) | ~52 | Negative | These carbons are adjacent to the nitrogen, resulting in a downfield shift. They are equivalent due to rapid ring dynamics on the NMR timescale. |

| Azetidine CH (C3) | ~38 | Positive | This is the most upfield of the ring carbons, consistent with a methine in this environment. |

High-Resolution Mass Spectrometry (HRMS): The Definitive Formula Confirmation

Trustworthiness: Low-resolution mass spectrometry provides nominal mass, but HRMS provides the exact mass to several decimal places. This allows for the unambiguous determination of the elemental formula, a critical and self-validating step. For this molecule, we analyze the cation of the salt.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a 50:50 mixture of methanol and water.

-

Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Positive ion mode is used to detect the protonated free base, [M+H]⁺.

Data Interpretation:

-

Free Base Formula: C₅H₁₁NO[2]

-

Monoisotopic Mass of Free Base: 101.08406 Da[2]

-

Analyte: The protonated cation, [C₅H₁₁NO + H]⁺

-

Calculated Exact Mass of Analyte: 102.09189 Da

-

Self-Validation: The instrument must detect an ion with an m/z value that matches this calculated exact mass to within a very low tolerance (typically < 5 ppm). This provides extremely high confidence in the elemental composition.

Figure 2: Plausible fragmentation pathways in MS/MS analysis.

Infrared (IR) Spectroscopy: Corroborating Functional Groups

IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups. For this molecule, we are looking for definitive evidence of the ammonium salt, the C-O ether linkage, and the aliphatic C-H bonds.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: A small amount of the solid hydrochloride salt is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample preparation and yields high-quality data.

-

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32

-

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Authoritative Grounding & Significance |

| ~2700-3000 (broad) | N-H₂⁺ Stretch | Secondary Ammonium | This broad, strong absorption is a hallmark of an amine salt and is crucial for confirming the hydrochloride form.[3] |

| ~2850-2960 | C-H Stretch | Aliphatic (sp³) | Confirms the presence of the alkane-like structure of the azetidine ring and methoxymethyl group. |

| ~1100 | C-O Stretch | Ether | A strong, characteristic absorption that provides definitive evidence for the C-O-C ether linkage. |

Conclusion: The Convergence of Evidence

References

An In-depth Technical Guide to 3-(Methoxymethyl)azetidine hydrochloride (CAS 942308-06-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Methoxymethyl)azetidine hydrochloride, a valuable building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical insights for its use in research and drug development.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol and distinct conformational rigidity offer unique advantages over more common five- and six-membered rings like pyrrolidine and piperidine.[2][3] This constrained geometry allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][4]

This compound is a functionalized derivative that serves as a versatile intermediate in the synthesis of more complex molecules.[5][6] The presence of the methoxymethyl group enhances solubility and provides a key vector for further chemical modification, while the hydrochloride salt form improves stability and ease of handling.[5] This compound is particularly valued in the synthesis of novel therapeutic agents targeting a range of diseases.[5][6]

Physicochemical Properties and Structural Characterization

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and analysis.

Key Properties

The essential physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 942308-06-7 | [7][8][9] |

| Molecular Formula | C₅H₁₂ClNO | [9][10] |

| Molecular Weight | 137.61 g/mol | [6][9][10] |

| Appearance | Off-white to yellow solid | [11] |

| Purity | Typically ≥97% | [9] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6][11][12] |

| Synonyms | 3-(Methoxymethyl)azetane hydrochloride, 3-(MethoxyMethyl)azetidine-HCl | [6] |

Structural Analysis and Characterization

The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques.

NMR is the primary method for structural elucidation.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the azetidine ring protons, the methoxymethyl group, and the amine proton. The hydrochloride salt form can influence the chemical shifts, particularly for protons adjacent to the nitrogen atom. A representative spectrum is available from chemical suppliers.[10]

-

¹³C NMR: The carbon spectrum will show distinct peaks for the three unique carbons of the azetidine ring and the two carbons of the methoxymethyl substituent.

Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, 3-(Methoxymethyl)azetidine (C₅H₁₁NO), the expected exact mass is 101.0841 Da.[13] In MS analysis, the molecule will typically be observed as its protonated form [M+H]⁺ at m/z 102.0919.

IR spectroscopy can be used to identify key functional groups. Characteristic peaks would include C-H stretching, C-N stretching, C-O stretching, and N-H stretching vibrations.

Synthesis and Reaction Pathways

While the exact proprietary synthesis for CAS 942308-06-7 may not be publicly disclosed, a general understanding of azetidine synthesis provides a logical framework for its production. The synthesis of 3-substituted azetidines is a well-explored area of organic chemistry.[2][3][14]

A plausible synthetic strategy often involves the cyclization of a suitably functionalized acyclic precursor. For instance, a common approach is the intramolecular cyclization of a γ-amino alcohol or a related derivative.[15]

Below is a generalized workflow illustrating a conceptual pathway for the synthesis of 3-substituted azetidines.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. lookchem.com [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound(942308-06-7) 1H NMR spectrum [chemicalbook.com]

- 11. This compound | 942308-06-7 [amp.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. 3-(Methoxymethyl)azetidine | C5H11NO | CID 44828796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

Introduction: The Strategic Value of the Azetidine Scaffold

An In-depth Technical Guide on the Synthesis of 3-(Methoxymethyl)azetidine Hydrochloride

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structural motif in modern medicinal chemistry.[1] Its inherent ring strain and non-planar geometry impart unique conformational constraints on molecules, making it a valuable bioisostere for larger, more flexible rings or functional groups. This can lead to significant improvements in potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] Among the diverse array of functionalized azetidines, this compound serves as a critical building block for the synthesis of complex pharmaceutical agents, particularly in the development of novel therapeutics.[3][4]

This guide provides a comprehensive, technically-grounded overview of a robust and scalable synthetic route to this compound. As senior application scientists, our focus extends beyond a mere recitation of steps; we aim to elucidate the causal relationships behind methodological choices, ensuring that each protocol is a self-validating system built on principles of sound organic chemistry.

Retrosynthetic Analysis and Strategic Blueprint

A logical synthesis begins with a clear retrosynthetic strategy. The target molecule, this compound (6) , can be conceptually disassembled to reveal a practical forward-synthesis pathway.

The primary disconnection is the hydrochloride salt, leading back to the free amine (5) . The methoxymethyl group can be installed via an etherification reaction, pointing to the key intermediate, a protected 3-(hydroxymethyl)azetidine derivative (3) . The nitrogen of the azetidine ring requires protection to prevent side reactions during the synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions.[5] This leads us back to N-Boc-3-(hydroxymethyl)azetidine (3) , which can be readily prepared by the reduction of its corresponding carboxylic acid (2) .

Caption: Retrosynthetic analysis of 3-(Methoxymethyl)azetidine HCl.

This analysis establishes a clear four-step forward synthetic route:

-

Reduction: Conversion of N-Boc-azetidine-3-carboxylic acid (2) to N-Boc-3-(hydroxymethyl)azetidine (3) .

-

Etherification: Methylation of the hydroxyl group of (3) to yield N-Boc-3-(methoxymethyl)azetidine (4) .

-

Deprotection: Acid-mediated removal of the Boc group to give the free base (5) .

-

Salt Formation: Conversion of the free base (5) to the stable hydrochloride salt (6) .

Synthesis of Key Intermediate: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (3)

The synthesis of this pivotal alcohol intermediate is achieved through the selective reduction of the corresponding carboxylic acid.

Rationale for Reagent Selection

While several reducing agents can convert a carboxylic acid to an alcohol, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are particularly well-suited for this transformation.[6] They offer high selectivity for carboxylic acids in the presence of other functional groups (like the carbamate of the Boc group) and typically result in clean reactions with high yields. The reaction proceeds via an initial acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

Detailed Experimental Protocol

Reaction Scheme: N-Boc-azetidine-3-carboxylic acid (2) → N-Boc-3-(hydroxymethyl)azetidine (3)

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-azetidine-3-carboxylic acid (2) (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane-THF complex (BH₃·THF, ~1.5-2.0 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding methanol dropwise until gas evolution ceases. This step is crucial for safely decomposing any excess borane.

-

Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (3) as a clear oil.[6] The product is often of sufficient purity to proceed to the next step without further purification.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) |

| 3 | C₉H₁₇NO₃ | 187.24 | ~4.1-3.9 (m, 2H), ~3.7-3.6 (m, 2H), ~3.6 (d, 2H), ~2.8 (m, 1H), 1.45 (s, 9H) |

Core Transformation: Williamson Ether Synthesis

The conversion of the hydroxyl group to a methoxymethyl ether is a cornerstone of this synthesis, achieved via the classic Williamson ether synthesis. This reaction is a robust and widely used method for forming ethers via an Sₙ2 mechanism.[7][8][9]

Mechanistic Principles & Causality

The reaction proceeds in two conceptual stages:

-

Deprotonation: A strong base is required to deprotonate the primary alcohol of (3) to form a potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base, and the only byproduct of the deprotonation is hydrogen gas, which simply evolves from the reaction mixture.[7][10]

-

Sₙ2 Displacement: The resulting alkoxide attacks the methylating agent, typically an alkyl halide like iodomethane (CH₃I). Iodomethane is highly effective because iodide is an excellent leaving group, facilitating the Sₙ2 displacement.[10] The reaction is best conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or THF, which can solvate the cation (Na⁺) without solvating the alkoxide nucleophile, thereby maximizing its reactivity.[11]

Caption: The SN2 mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

Reaction Scheme: N-Boc-3-(hydroxymethyl)azetidine (3) → N-Boc-3-(methoxymethyl)azetidine (4)

-

Inert Atmosphere: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Solvent: Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and then add anhydrous DMF.

-

Substrate Addition: Cool the suspension to 0 °C. Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (3) (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Reagent Addition: Add iodomethane (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for completion by TLC or LC-MS.

-

Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of water.

-

Work-up & Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (4) .[10]

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) |

| 4 | C₁₀H₁₉NO₃ | 201.26 | ~4.0 (t, 2H), ~3.7 (t, 2H), 3.45 (d, 2H), 3.35 (s, 3H), ~2.9 (m, 1H), 1.44 (s, 9H) |

Final Steps: Deprotection and Salt Formation

The final stage of the synthesis involves removing the Boc protecting group and converting the resulting free amine into its stable hydrochloride salt.

N-Boc Deprotection

The Boc group is designed to be labile under acidic conditions.[12] Treatment with a strong acid cleaves the tert-butyl carbamate, releasing the free amine, carbon dioxide, and isobutylene. Common and effective reagents for this transformation include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[13][14] Using HCl is often preferred as it allows for the direct isolation of the desired hydrochloride salt.

Detailed Experimental Protocol: Deprotection and Salt Formation

Reaction Scheme: N-Boc-3-(methoxymethyl)azetidine (4) → this compound (6)

-

Reaction Setup: Dissolve the protected ether (4) (1.0 eq) in a suitable solvent such as ethyl acetate, methanol, or 1,4-dioxane.

-

Acid Addition: Cool the solution to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (or a similarly concentrated solution in another solvent, 3-5 eq) dropwise.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The deprotection is typically rapid, and the product hydrochloride salt may precipitate from the solution. Monitor by TLC or LC-MS to confirm the disappearance of the starting material.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid or oil can be triturated with diethyl ether or another non-polar solvent to induce precipitation and remove non-polar byproducts.

-

Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound (6) as a solid.[15]

Final Product Characterization

The final product should be characterized thoroughly to confirm its identity and purity.

| Compound | Molecular Formula | Molecular Weight | Purity (Typical) |

| 6 | C₅H₁₂ClNO | 137.61 | ≥97% (HPLC)[3] |

Expected Spectroscopic Data:

-

¹H NMR (D₂O, δ ppm): ~4.2-4.0 (m, 4H), ~3.6 (d, 2H), ~3.4-3.3 (m, 1H), 3.3 (s, 3H). Note: Peaks may be broad due to amine salt character and exchange.

-

¹³C NMR (D₂O, δ ppm): ~71.5, ~58.0, ~50.0 (2C), ~30.0.

Overall Synthesis Workflow and Scalability

The complete synthetic pathway is an efficient and logical sequence that transforms a simple protected azetidine precursor into the desired functionalized building block.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. calpaclab.com [calpaclab.com]

- 4. lookchem.com [lookchem.com]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. reddit.com [reddit.com]

- 15. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound(942308-06-7) 1H NMR [m.chemicalbook.com]

- 17. 3-(Methoxymethyl)azetidine | C5H11NO | CID 44828796 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Methoxymethyl)azetidine hydrochloride molecular weight

An In-depth Technical Guide to 3-(Methoxymethyl)azetidine hydrochloride: Properties, Synthesis, and Application in Modern Drug Discovery

Executive Summary

The strategic incorporation of small, strained heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the optimization of drug-like properties. Among these, the azetidine ring system has emerged as a particularly valuable motif. This technical guide provides an in-depth analysis of this compound, a versatile building block for drug discovery and development. We will dissect its core molecular and physicochemical properties, with a primary focus on its molecular weight, and explore its significance as a structural component in advanced therapeutic design, such as in the development of protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this compound.

Core Molecular Profile: Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic and biological systems. This section details the essential characteristics of this compound.

Chemical Structure and Molecular Formula

This compound is the salt form of the parent azetidine base. The hydrochloride salt is typically preferred in laboratory settings due to its enhanced stability, crystallinity, and ease of handling compared to the often-volatile free base.

-

Molecular Formula: C₅H₁₂ClNO[1]

-

CAS Number: 942308-06-7[1]

-

Synonyms: 3-(Methoxymethyl)azetane hydrochloride, 3-(Methoxymethyl)-azetidine HCl[2]

The structure features a four-membered saturated nitrogen heterocycle (azetidine) substituted at the 3-position with a methoxymethyl group. The nitrogen atom is protonated and associated with a chloride counter-ion.

Caption: Chemical structure of this compound.

Molecular Weight Determination

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization. It is calculated by summing the atomic weights of each atom in the molecular formula (C₅H₁₂ClNO).

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 137.610 |

The calculated molecular weight of 137.61 g/mol is consistent with values reported by major chemical suppliers.[1][3]

Physicochemical Properties

A summary of key physicochemical properties is crucial for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 137.61 g/mol | [1][2][3] |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Appearance | Data not consistently available; related azetidine salts are typically white to off-white crystalline solids. | [4][5] |

| Storage | Room temperature, or under inert gas (Nitrogen or Argon) at 2-8°C for long-term stability. | [1][2] |

| Purity | Typically ≥97% | [1] |

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The decision to incorporate an azetidine ring into a drug candidate is a strategic one, driven by the unique and advantageous properties this strained ring imparts. Unlike its more common five- and six-membered counterparts (pyrrolidine and piperidine), the four-membered azetidine ring offers a distinct three-dimensional geometry and electronic profile.

Causality Behind the Choice:

-

Improved Physicochemical Properties: The inherent ring strain and non-planar geometry of azetidine can disrupt planarity, leading to decreased intermolecular stacking and often improved aqueous solubility. This can also lead to a lower lipophilicity (logP) compared to larger saturated heterocycles, a key factor in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6]

-

Metabolic Stability: The strained C-C bonds within the azetidine ring can be less susceptible to metabolic enzymes (e.g., cytochrome P450s) compared to more flexible alkyl chains or larger rings, potentially increasing the half-life of a drug.

-

Novel Exit Vectors: The rigid, three-dimensional structure provides well-defined exit vectors for substituents. This allows medicinal chemists to precisely orient functional groups to probe interactions within a biological target's binding pocket, leading to enhanced binding affinity and selectivity.[6]

Caption: The influence of the azetidine scaffold on drug properties.

Synthesis and Characterization

While numerous methods exist for the synthesis of the azetidine core, a common and reliable approach involves intramolecular cyclization.[7]

General Synthetic Strategy

A plausible synthetic route to this compound starts from a readily available precursor, such as epichlorohydrin and benzylamine, followed by functional group manipulation and deprotection. The final step involves salt formation with hydrochloric acid. This multi-step process ensures high purity and yield.

-

Ring Formation: Reaction of benzylamine with epichlorohydrin to form 1-benzyl-3-hydroxyazetidine.[8]

-

Alkylation: Williamson ether synthesis using a methylating agent (e.g., methyl iodide) with a base to form 1-benzyl-3-(methoxymethyl)azetidine.

-

Deprotection: Removal of the N-benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon).

-

Salt Formation: Treatment of the resulting free base, 3-(methoxymethyl)azetidine, with hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the desired hydrochloride salt.

Self-Validation: Each step of this synthesis must be monitored for completion and purity. Thin-Layer Chromatography (TLC) is used for reaction monitoring. The identity and purity of intermediates and the final product are confirmed by analytical techniques.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the azetidine ring protons (multiplets), and the methylene bridge protons.[9]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. For this compound, Electrospray Ionization (ESI-MS) would show a peak corresponding to the mass of the protonated free base [M+H]⁺ at approximately 102.1 m/z (for C₅H₁₁NO).

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product, which is typically required to be >97% for use in drug discovery applications.[1]

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a functional building block with direct applications in creating complex, high-value molecules.

-

Protein Degrader Building Block: The compound is explicitly marketed as a building block for protein degraders.[1] This points to its use in constructing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. In this context, the azetidine moiety can serve as a linker component or part of the ligand that binds to the E3 ubiquitin ligase or the target protein, leveraging its rigid 3D structure to achieve optimal orientation.

-

Scaffold for CNS-Targeting Agents: Azetidine derivatives are widely explored for their potential in treating neurological and psychiatric disorders.[6] The scaffold can be found in ligands for monoamine transporters (DAT, SERT, NET), which are key targets for conditions like depression and ADHD.

-

Bioisosteric Replacement: The 3-hydroxymethyl-azetidine core has been shown to be an effective bioisostere of pyrrolidin-3-ol.[10] This allows chemists to replace a five-membered ring with a four-membered one to fine-tune properties like solubility and metabolic stability while maintaining key biological interactions. This principle is directly applicable to the methoxymethyl derivative.

-

Anticancer Research: The azetidine scaffold is a component of novel inhibitors targeting DNA repair pathways, such as DNA polymerase theta (Polθ), which is an attractive target for treating BRCA-deficient tumors.[10][11]

Experimental Protocols

The following protocols are provided as a guide for researchers. Adherence to institutional safety policies and standard laboratory practices is mandatory.

Protocol for Safe Handling and Storage

Trustworthiness: This protocol consolidates best practices from multiple safety data sheets to ensure user safety and compound integrity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12][13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[13][14]

-

Dispensing: To dispense the solid, use a spatula or scoop. Avoid creating dust. If weighing, do so in a weigh boat within the fume hood.

-

Storage:

-

Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[12] Dispose of the chemical waste in accordance with local, state, and federal regulations.

Representative Workflow: N-Acylation of this compound

Expertise: This protocol illustrates a fundamental reaction using the title compound as a nucleophile. The choice of a tertiary amine base is critical to first deprotonate the hydrochloride salt, liberating the free amine for reaction.

Caption: Workflow for a typical N-acylation reaction.

Methodology:

-

Reagent Preparation: To a round-bottom flask under an inert atmosphere (nitrogen), add this compound (1.0 eq).

-

Reaction Setup: Add an appropriate anhydrous solvent (e.g., Dichloromethane, DCM). Add a tertiary amine base (e.g., Triethylamine or DIPEA, 2.2 eq) to neutralize the HCl and act as a proton scavenger. Stir the resulting slurry.

-

Addition of Electrophile: Cool the flask to 0°C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude N-acetyl-3-(methoxymethyl)azetidine by flash column chromatography on silica gel.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its molecular weight of 137.61 g/mol and distinct physicochemical properties, derived from its strained four-membered ring, make it a valuable building block. The strategic advantages conferred by the azetidine scaffold—including improved solubility, metabolic stability, and precise three-dimensional orientation of substituents—underscore its utility in the rational design of novel therapeutics, from CNS agents to advanced protein degraders. The protocols and data presented in this guide provide a comprehensive foundation for researchers to safely and effectively incorporate this powerful scaffold into their research and development programs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. lookchem.com [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Azetidines [manu56.magtech.com.cn]

- 8. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 9. This compound(942308-06-7) 1H NMR spectrum [chemicalbook.com]

- 10. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 3-(Methoxymethyl)azetidine hydrochloride

Foreword: The Critical Role of Solubility in Pharmaceutical Development

Physicochemical Characterization of 3-(Methoxymethyl)azetidine hydrochloride

A thorough understanding of a compound's physicochemical properties is the logical starting point for any solubility investigation. These parameters provide clues to its expected behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO·HCl | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid or liquid | |

| Storage Temperature | 2-8°C under inert atmosphere | [2][5] |

| Free Base Molecular Formula | C₅H₁₁NO | [6] |

| Free Base Molecular Weight | 101.15 g/mol | [6] |

The hydrochloride salt form of 3-(Methoxymethyl)azetidine suggests a strategy to enhance aqueous solubility compared to its free base.[1] This is a common practice in pharmaceutical chemistry for basic compounds. The nitrogen atom in the azetidine ring is basic and readily protonated to form the hydrochloride salt.[7] This ionization significantly increases the polarity of the molecule, favoring interactions with polar solvents like water.

The Influence of pH on the Solubility of Hydrochloride Salts: A Theoretical Primer

For a weakly basic compound like 3-(Methoxymethyl)azetidine, its hydrochloride salt's solubility is intrinsically linked to the pH of the aqueous medium. The relationship can be described by the Henderson-Hasselbalch equation and the compound's pKa. While the specific pKa of 3-(Methoxymethyl)azetidine is not readily published, the general behavior of amine hydrochlorides can be predicted.

At low pH (acidic conditions), the equilibrium favors the protonated, cationic form of the azetidine nitrogen. This ionized form is generally highly soluble in water. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the un-ionized, free base form. The free base is typically less polar and, consequently, less soluble than the hydrochloride salt. This can lead to the precipitation of the free base from the solution.

A critical phenomenon to consider is the "common ion effect." At very low pH values, the high concentration of chloride ions from the acidic medium can decrease the solubility of the hydrochloride salt.[8][9] Therefore, a complete pH-solubility profile will often show high solubility in the acidic range, potentially a slight decrease at very low pH due to the common ion effect, and a significant drop in solubility as the pH approaches and surpasses the pKa.[10][11]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[12][13] It is designed to ensure that a true equilibrium is reached between the dissolved solute and any excess solid phase.

Rationale for the Shake-Flask Protocol

The core principle of this method is to create a saturated solution by agitating an excess of the compound in the solvent of interest for a sufficient duration to reach equilibrium.[14] By measuring the concentration of the dissolved compound in the supernatant, the equilibrium solubility is determined. The choice of agitation time, temperature control, and analytical method are critical for obtaining accurate and reproducible results.

Detailed Experimental Workflow

The following protocol outlines the steps for determining the pH-solubility profile of this compound.

Materials and Equipment:

-

This compound

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker/incubator (e.g., set to 37 ± 1 °C for biopharmaceutical relevance)[13]

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS) or another validated analytical technique.

-

Buffer solutions (pH 1.2, 4.5, 6.8 as per WHO guidelines, and additional buffers to cover a wider range if necessary).[13]

Protocol Steps:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1.2 to 8.0).

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of each buffer solution to the respective vials.

-

Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant speed. The system should be allowed to equilibrate for a predetermined time (e.g., 24, 48, or 72 hours). Preliminary experiments are often needed to determine the time required to reach equilibrium, which is confirmed when the concentration of the dissolved compound does not significantly change between successive time points.[13]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

pH Measurement: Measure the pH of the filtrate to confirm the final pH of the saturated solution.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Solid Phase Analysis (Optional but Recommended): After the experiment, the remaining solid can be collected, dried, and analyzed (e.g., by XRPD, DSC) to check for any changes in the solid form (e.g., conversion from salt to free base).[10]

Caption: Workflow for Equilibrium Solubility Determination.

Data Interpretation and Presentation

The results of the solubility study should be presented in a clear and concise manner.

Tabular Summary of Solubility Data

| Final pH | Solubility (mg/mL) | Solubility (mol/L) | Solid Form at Equilibrium |

| 1.2 | Experimental Value | Calculated Value | Hydrochloride Salt |

| 4.5 | Experimental Value | Calculated Value | Hydrochloride Salt |

| 6.8 | Experimental Value | Calculated Value | Free Base / Salt Mixture |

| 7.4 | Experimental Value | Calculated Value | Free Base |

| ... | ... | ... | ... |

pH-Solubility Profile

A graph of solubility (on a logarithmic scale) versus final pH is the most effective way to visualize the data. This plot will clearly show the pH-dependent solubility behavior of this compound.

Caption: Relationship between pH and Solubility.

Conclusion and Future Directions

This guide provides a comprehensive framework for determining the aqueous solubility of this compound. By following the detailed experimental protocol and understanding the theoretical principles, researchers can generate a robust pH-solubility profile. This data is indispensable for guiding formulation development, predicting in vivo behavior, and advancing promising compounds through the drug development pipeline. Future work should focus on executing these studies to obtain quantitative data and further exploring the solubility in relevant biorelevant media (e.g., FaSSIF and FeSSIF) to better mimic the conditions of the gastrointestinal tract.

References

- 1. CAS 942308-06-7: Azetidine, 3-(methoxymethyl)-, hydrochlor… [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 3-(Methoxymethyl)azetidine | C5H11NO | CID 44828796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azetidine - Wikipedia [en.wikipedia.org]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. researchgate.net [researchgate.net]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. who.int [who.int]

- 14. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-(Methoxymethyl)azetidine Hydrochloride

Preamble: The Azetidine Scaffold in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our audience, the small, saturated nitrogen-containing heterocycle known as azetidine is more than a mere structural curiosity. Its unique four-membered ring system, possessing a delicate balance of stability and inherent ring strain, offers a compelling scaffold for the medicinal chemist. Unlike the highly reactive and often unstable three-membered aziridines, or the more conformationally flexible and metabolically susceptible five- and six-membered rings, the azetidine moiety provides a privileged structural element. It imparts a degree of rigidity, can act as a hydrogen bond acceptor, and its substitution patterns allow for precise vectoring of appended functionalities in three-dimensional space. This guide focuses on a specific, functionalized member of this class: 3-(Methoxymethyl)azetidine hydrochloride. By providing a comprehensive overview of its physical and chemical characteristics, we aim to empower researchers to fully leverage its potential as a valuable building block in the synthesis of novel therapeutic agents.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. This compound is systematically identified by the following key descriptors:

-

Chemical Name: this compound

-

Synonyms: 3-(Methoxymethyl)azetidinium chloride, 3-(Methoxymethyl)azetane hydrochloride[1]

-

CAS Number: 942308-06-7[1]

-

Molecular Formula: C₅H₁₂ClNO[1]

-

Molecular Weight: 137.61 g/mol [1]

The hydrochloride salt form is particularly relevant in a pharmaceutical context, as it often confers improved aqueous solubility and stability compared to the free base.[2]

Chemical Structure

The molecular architecture of this compound is centered around the four-membered azetidine ring. The methoxymethyl substituent at the 3-position introduces an ether linkage, adding a degree of polarity and potential for hydrogen bonding. The protonated nitrogen atom, a consequence of the hydrochloride salt formation, is key to its aqueous solubility and influences its reactivity.

Figure 1: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing formulation, pharmacokinetics, and pharmacodynamics.

| Property | Value | Source |

| Appearance | Off-white to yellow solid or liquid | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in water | [2] |

| pKa | Not available | |

| Storage | 2-8°C under inert gas (nitrogen or Argon) | [1] |

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. The following sections detail the expected spectroscopic features of this compound and the experimental methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. A ¹H NMR spectrum of this compound has been reported.[3]

Expected ¹H NMR Spectral Features:

-

Azetidine Ring Protons: The protons on the azetidine ring will appear as complex multiplets due to coupling with each other. The protons on the carbons adjacent to the nitrogen will be shifted downfield.

-

Methoxymethyl Protons: The methylene protons of the methoxymethyl group will likely appear as a doublet, coupled to the proton at the 3-position of the azetidine ring. The methyl protons will appear as a singlet.

-

N-H Proton: The proton on the positively charged nitrogen will be observable and its chemical shift will be dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While a specific spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure.

Expected IR Spectral Features:

-

N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ is expected for the N-H stretch of the secondary amine hydrochloride.

-

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching of sp³ C-H bonds.

-

C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ is characteristic of the C-O-C ether linkage.

-

N-H Bend: An absorption band around 1600-1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Expected Mass Spectrometry Fragmentation Pattern:

Upon ionization, this compound is expected to lose the chloride counter-ion and the protonated free base would be detected. The fragmentation of the azetidine ring is a likely pathway, potentially leading to the loss of ethylene or other small fragments. The methoxymethyl side chain could also undergo fragmentation.

Figure 2: Workflow for Spectroscopic Characterization.

Solubility and pKa: Key Determinants of Biological Behavior

The solubility and ionization state (pKa) of a compound are critical parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Profile

As a hydrochloride salt, this compound is expected to be soluble in water.[2] However, quantitative solubility data in various pharmaceutically relevant solvents (e.g., ethanol, DMSO, buffers at different pH) is not currently available.

Experimental Protocol for Solubility Determination (Shake-Flask Method - USP <1236>):

This method is the gold standard for determining equilibrium solubility.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

The choice of solvent and temperature is dictated by the intended application. For drug development, solubility is typically assessed in water, buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8), and simulated biological fluids.

Acidity Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the pKa of the azetidinium ion is the relevant parameter. While an experimental value is not available, the pKa of the parent azetidine is reported to be 11.29, suggesting that 3-(Methoxymethyl)azetidine is a strong base.

Experimental Protocol for pKa Determination (Potentiometric Titration):

This is a common and accurate method for determining pKa values.

-

Sample Preparation: A known concentration of this compound is dissolved in water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: The titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Chemical Stability and Reactivity

The stability of a drug candidate under various stress conditions is a critical quality attribute. The reactivity of the molecule dictates its synthetic utility and potential for metabolic transformation.

Stability Profile

The primary sites of potential degradation in this compound are the strained azetidine ring and the ether linkage.

-

Hydrolytic Stability: The azetidine ring can be susceptible to ring-opening via nucleophilic attack, particularly under acidic conditions. The ether bond is also prone to hydrolysis under strongly acidic conditions.

-

Thermal Stability: The compound's stability at elevated temperatures should be assessed to determine appropriate storage and handling conditions.

-

Photostability: Exposure to light, particularly UV radiation, can induce degradation. Photostability studies are typically conducted according to ICH Q1B guidelines.

Experimental Protocol for Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

-

Stress Conditions: The compound is subjected to various stress conditions, including:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80 °C).

-

Photodegradation: Exposure to light as per ICH Q1B.

-

-

Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Reactivity

The reactivity of this compound is primarily governed by the secondary amine and the ether functionality.

-

N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation. These reactions are fundamental to incorporating the azetidine scaffold into larger molecules.

-

Ring-Opening Reactions: As mentioned, the strained azetidine ring can be opened by strong nucleophiles or under harsh acidic conditions.

Experimental Protocol for N-Acylation:

-

Reaction Setup: this compound (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and a base (e.g., triethylamine, 2-3 equivalents) is added to neutralize the hydrochloride and deprotonate the amine.

-

Acylating Agent Addition: The acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) is added dropwise at 0 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C under an inert atmosphere.[1]

It is imperative to consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, stemming from the constrained azetidine ring and the appended methoxymethyl group, offer a platform for the design of novel bioactive molecules. While a comprehensive experimental dataset for all of its physicochemical properties is not yet publicly available, this guide has outlined the theoretical underpinnings and the established experimental protocols for their determination. As the importance of functionalized azetidines in drug development continues to grow, it is anticipated that a more complete characterization of this and related compounds will emerge, further enabling their rational application in the pursuit of new medicines.

References

An In-depth Technical Guide to the Potential Biological Activities of Azetidine Derivatives

Foreword

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a compelling fusion of structural rigidity and metabolic stability, rendering it an attractive component in the design of novel therapeutics.[1] This guide offers a comprehensive exploration of the diverse biological activities exhibited by azetidine derivatives, intended for researchers, scientists, and professionals in drug development. We will navigate through key synthetic methodologies, delve into the mechanistic underpinnings of their biological actions, and present detailed experimental protocols for their evaluation.

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

The unique conformational constraints of the azetidine ring allow for precise spatial orientation of substituents, which can lead to enhanced binding affinity with biological targets.[2] This structural rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding.[2] Moreover, the presence of the nitrogen atom provides a site for hydrogen bonding and other key interactions within a biological target. Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and neurological effects, underscoring their versatility and potential in medicine.[3]

Causality in Experimental Design: Why Azetidines?

The decision to incorporate an azetidine moiety into a drug candidate is often driven by the desire to improve upon existing scaffolds. For instance, replacing a more flexible piperidine ring with a rigid azetidine can lead to a more defined structure-activity relationship (SAR).[4] This "conformational constraint" strategy is a powerful tool for optimizing lead compounds.[5]

Antimicrobial Activities of Azetidine Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Azetidine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[6]

Antibacterial Activity

Azetidin-2-ones, also known as β-lactams, are a well-established class of antibiotics that includes penicillins and cephalosporins.[7][8] Their mechanism of action involves the inhibition of bacterial cell wall biosynthesis by acylating transpeptidases.[8]

Beyond the classical β-lactams, other azetidine derivatives have demonstrated potent antibacterial effects. For example, certain pyridine-containing azetidin-2-one derivatives have shown mild to moderate activity against both Gram-positive and Gram-negative bacteria.[9]

2.1.1. Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to assess the antibacterial activity of novel compounds.[9]

Materials:

-

Nutrient agar plates

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Synthesized azetidine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Prepare a bacterial inoculum and evenly spread it onto the surface of a nutrient agar plate.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Add a defined concentration of the test compound solution (e.g., 2 mg/mL) to the wells.[9]

-

Add the positive and negative controls to separate wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[10]

Self-Validation: The inclusion of positive and negative controls is crucial for validating the results. The positive control ensures that the assay is sensitive to known antibiotics, while the negative control confirms that the solvent has no intrinsic antibacterial activity.

Antifungal Activity

Several azetidine derivatives have also been reported to possess antifungal properties.[7] For instance, some thiazolidinone-azetidinone hybrids have exhibited significant activity against fungal strains like Aspergillus niger and Colletotrichum capsici.[7]

Anticancer Potential of Azetidine Derivatives

The search for more effective and less toxic anticancer agents is a major focus of modern drug discovery. Azetidine-containing compounds have emerged as a promising class of molecules with potent antiproliferative activities.[5][11]

Mechanism of Action: Tubulin Polymerization Inhibition

One of the key mechanisms by which azetidine derivatives exert their anticancer effects is through the inhibition of microtubule assembly.[5] Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis.[5] For example, analogues of TZT-1027, a dolastatin 10 derivative, containing a 3-aryl-azetidine moiety have shown excellent antiproliferative activities against various cancer cell lines.[5]

3.1.1. Signaling Pathway: Microtubule Disruption Leading to Apoptosis

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines - Enamine [enamine.net]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial potential of various substituted azetidine derivatives: a mini review - MedCrave online [medcraveonline.com]

- 7. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

- 9. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

- 10. ajchem-a.com [ajchem-a.com]

- 11. pnrjournal.com [pnrjournal.com]

Methodological & Application

Application Notes & Protocols: Leveraging 3-(Methoxymethyl)azetidine Hydrochloride in Modern Medicinal Chemistry

Abstract

The strategic incorporation of small, conformationally constrained scaffolds is a paramount tactic in modern drug discovery. The four-membered azetidine ring has emerged as a privileged motif, prized for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides in-depth application notes and validated protocols for the use of 3-(Methoxymethyl)azetidine hydrochloride (CAS: 942308-06-7) , a versatile and strategic building block. We will explore its role as a bioisosteric replacement, a tool for navigating novel chemical space, and its impact on critical drug-like properties. The protocols herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to empower researchers in their synthetic campaigns.

The Azetidine Scaffold: A Primer on Strategic Value

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, occupies a unique position in medicinal chemistry. Its significant ring strain (approx. 25.4 kcal/mol) makes it more stable and easier to handle than the corresponding aziridine, yet imparts a distinct reactivity and structural rigidity not found in larger pyrrolidine or piperidine rings.[2][3] This inherent strain translates into a non-planar, three-dimensional structure that offers a powerful alternative to traditional flat aromatic rings.

Key advantages of incorporating an azetidine scaffold include:

-

Enhanced Aqueous Solubility: Azetidines generally have lower lipophilicity (logP) compared to their five- and six-membered counterparts, which can improve the solubility profile of a drug candidate.[4]

-

Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation at positions adjacent to the nitrogen atom.

-

Conformational Rigidity: The rigid structure reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity and potency.[2][4]

-

Novel Exit Vectors: The defined three-dimensional geometry of the azetidine ring provides precise vectors for substituent placement, allowing for meticulous exploration of a target's binding pocket.[5]

Caption: Comparison of Azetidine with Larger Saturated Heterocycles.

Profile of this compound